Azaserine cyclic peptide, cis
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55714-64-2 |
|---|---|
Molecular Formula |
C10H10N6O6 |
Molecular Weight |
310.22 g/mol |
IUPAC Name |
[5-[(2-diazoacetyl)oxymethyl]-3,6-dioxopiperazin-2-yl]methyl 2-diazoacetate |
InChI |
InChI=1S/C10H10N6O6/c11-13-1-7(17)21-3-5-9(19)16-6(10(20)15-5)4-22-8(18)2-14-12/h1-2,5-6H,3-4H2,(H,15,20)(H,16,19) |
InChI Key |
FQOSBNGBQBYQIE-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)COC(=O)C=[N+]=[N-])OC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Advanced Structural and Conformational Analysis of Azaserine Cyclic Peptide, Cis
Theoretical Conformational Ensemble Generation and Energetic Characterization
The three-dimensional structure of a cyclic peptide is not static but exists as an ensemble of interconverting conformers. Understanding this conformational landscape is crucial for predicting its interaction with biological targets. Computational chemistry provides powerful tools to generate and energetically rank these conformers.
Application of Molecular Mechanics Force Field (MMFF) Methods for Conformational Stability Determination
Molecular Mechanics Force Field (MMFF) methods are a cornerstone of computational conformational analysis, offering a balance between accuracy and computational efficiency for large molecules like cyclic peptides. In a study by Asan et al. (2017), the conformational space of the cis-azaserine cyclic peptide, with the molecular formula C10H10N6O6, was explored using the MMFF method. researchgate.net This approach calculates the potential energy of a molecule as a function of its atomic coordinates, allowing for the identification of low-energy, stable conformations.
The process typically involves a systematic or random search of the conformational space, followed by energy minimization of the generated structures. The result is a set of possible conformations, each with a corresponding strain energy. The conformers with the lowest energies are considered the most stable and, therefore, the most likely to be populated at equilibrium. While the specific energetic data for the full ensemble of the cis-azaserine cyclic peptide is not publicly detailed, a representative output of such an analysis is presented in Table 1. This table illustrates how different conformers are ranked based on their relative potential energies, providing a quantitative measure of their stability. The most stable conformer identified in the study by Asan et al. (2017) was subsequently used for further molecular docking analyses to investigate its potential binding to DNA. researchgate.net
Table 1: Representative Conformational Energy Distribution of cis-Azaserine Cyclic Peptide
| Conformer | Relative Potential Energy (kcal/mol) | Population (%) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | 75.2 |
| 2 | 1.50 | 15.5 |
| 3 | 2.50 | 5.7 |
| 4 | 3.80 | 1.6 |
| 5 | 5.00 | 0.5 |
Note: This table is a hypothetical representation based on typical MMFF analysis results for cyclic peptides and serves to illustrate the expected distribution of conformers. The data is not from a specific publication.
Implementation of Quantum Chemical Approaches for Optimized Molecular Geometries
While MMFF methods are excellent for exploring conformational space, quantum chemical (QC) methods provide more accurate molecular geometries and electronic properties. QC methods, such as Density Functional Theory (DFT) or ab initio calculations, explicitly model the electronic structure of the molecule. These methods are often used to refine the geometries of the low-energy conformers obtained from an MMFF search.
Computational Analysis of Intra-molecular Interactions and Stabilizing Hydrogen Bonding Networks
The conformation of a cyclic peptide is significantly stabilized by a network of intramolecular interactions, with hydrogen bonds being particularly important. These bonds form between the amide protons (N-H) as donors and carbonyl oxygens (C=O) or other heteroatoms as acceptors.
Chirality, Stereoisomerism, and Conformational Impact in Azaserine (B1665924) Cyclic Peptide Systems
The introduction of an aza-amino acid into a peptide sequence has profound stereochemical and conformational consequences that can significantly impact its biological properties.
Conformational Implications of Cis/Trans Isomerism
The peptide bond preceding a proline residue is known to have a relatively low energy barrier for cis/trans isomerization. The replacement of the α-carbon with a nitrogen atom in an aza-amino acid, such as in azaproline-containing peptides, has been shown to favor the cis-amide bond conformation. nih.govacs.org This preference is attributed to the electronic and steric effects of the aza-nitrogen. Peptides containing azaproline have been observed to adopt specific secondary structures, such as type VI β-turns, which are defined by a cis-amide bond. nih.govacs.org
In the context of the cis-azaserine cyclic peptide, the "cis" designation likely refers to the conformation of a key peptide bond. The inherent preference of aza-residues for the cis conformation can act as a conformational constraint, reducing the flexibility of the peptide backbone and locking it into a more defined three-dimensional structure. This pre-organization can be advantageous for binding to a biological target by reducing the entropic penalty of binding. Studies on δ-azaproline in cyclic peptides have shown that the cis/trans isomerization can be influenced by factors such as protecting groups on the aza-nitrogen, highlighting the tunable nature of conformation in these systems. researchgate.net
Investigation of Diastereomeric and Enantiomeric Contributions to Biological Activity
Chirality is a fundamental aspect of molecular recognition in biological systems. Cyclic peptides can exist as diastereomers or enantiomers depending on the chirality of their constituent amino acids. The biological activity of peptides is often highly stereospecific, with only one stereoisomer exhibiting the desired effect.
The synthesis of cyclic aza-peptides can lead to the formation of multiple stereoisomers. nih.gov Investigating the biological activity of each isolated stereoisomer is crucial for structure-activity relationship (SAR) studies. For the cis-azaserine cyclic peptide, which possesses antitumor activity, it is plausible that its therapeutic effects are stereospecific. Different diastereomers, arising from variations in the stereochemistry of the amino acid components or the azaserine residue itself, would present different three-dimensional arrangements of their functional groups. Consequently, they would exhibit different binding affinities and efficacies at their biological target, which in the case of azaserine is often enzymes involved in glutamine metabolism. While specific studies on the diastereomeric and enantiomeric contributions of the cis-azaserine cyclic peptide are not documented in available literature, it is a critical area of investigation for the development of this compound as a potential therapeutic agent.
In-depth Computational Analysis of cis-Azaserine Cyclic Peptide Remains Elusive in Publicly Accessible Research
A conference proceeding abstract titled "Evaluation Of The Glutamine Inhibitor Azaserine Cyclic Peptide, Cis Form, On The Basis Of Conformation And Docking Analysis" by Kubra Asan and fellow researchers indicates that computational work on this specific molecule has been undertaken. According to the abstract, the most stable molecular structures of the cis-azaserine cyclic peptide were determined using the Merck Molecular Force Field (MMFF) method. The study also reportedly calculated the energies and structures of possible conformations.
This finding directly aligns with the requested topic of advanced structural and conformational analysis. However, the full conference paper, which would contain the detailed research findings, such as the relative energies of different conformers and the energy barriers between them, is not available through public databases. Without this detailed data, a thorough and scientifically accurate article on the dynamic conformational transitions and energy landscapes, including the requested data tables, cannot be generated at this time.
General computational studies on cyclic peptides are numerous and describe the principles of conformational dynamics. These studies often utilize methods like molecular dynamics (MD) simulations and various force fields to explore the potential energy surface of these molecules. They highlight how factors such as ring strain, solvent effects, and the presence of specific amino acid residues can influence the equilibrium between different conformations, including the cis and trans isomers of peptide bonds. However, these general principles cannot be used to create a specific and accurate energy landscape for the cis-azaserine cyclic peptide without dedicated research on that particular compound.
Therefore, while the existence of research on the computational analysis of cis-azaserine cyclic peptide is confirmed, the absence of detailed, publicly accessible data prevents the creation of the in-depth article as requested.
Elucidation of Molecular Mechanism of Action and Enzyme Inhibition Profiles
In-depth Investigation of Azaserine (B1665924) Cyclic Peptide, cis as a Glutamine Inhibitor
Azaserine is a well-established glutamine analogue that acts as an antagonist to glutamine-dependent metabolic pathways. researchpublish.com When incorporated into a cyclic peptide structure, its inhibitory properties are expected to be modulated by the conformational constraints and additional binding interactions provided by the peptide scaffold. Cyclic peptides offer advantages such as increased rigidity, stability, and binding affinity compared to their linear counterparts. researchgate.netrsc.org The "cis" designation likely refers to the specific stereochemistry of an amide bond within the peptide backbone, a factor that significantly influences the peptide's three-dimensional shape and, consequently, its interaction with target enzymes. nih.gov
The primary mechanism of inhibition by the azaserine moiety involves its function as an irreversible inhibitor of glutamine amidotransferases, such as γ-glutamyltranspeptidase (GGT). researchpublish.comnih.gov As a glutamine analogue, azaserine binds to the glutamine-binding site within the enzyme's active site. nih.gov
Crystal structure analysis of Escherichia coli GGT complexed with azaserine reveals the precise molecular interactions at the catalytic center. The azaserine molecule forms a covalent bond with the catalytic threonine residue (Thr391) of the enzyme. nih.gov This reaction proceeds via a nucleophilic attack from the Oγ atom of the threonine on the carbonyl carbon of azaserine, leading to the formation of a stable, tetrahedral intermediate. nih.gov This intermediate is further stabilized by interactions with the enzyme's oxyanion hole, which is formed by the amide nitrogen atoms of conserved glycine (B1666218) residues (Gly483 and Gly484). nih.gov The α-carboxy and α-amino groups of the bound azaserine are also recognized by extensive hydrogen bonds and charge interactions within the substrate-binding pocket. nih.gov This covalent modification of the active site renders the enzyme catalytically inactive.
Enzyme kinetic studies on azaserine have characterized its inhibitory profile. When investigating its effect on the glutamine transport system in rat renal brush-border membranes, azaserine was found to act as a non-competitive inhibitor of the low-Kₘ system. nih.gov However, in the context of enzymes like γ-glutamyl transpeptidase (GGT), it is classified as a classical irreversible inhibitor . researchpublish.comnih.gov Irreversible inhibition occurs when the inhibitor, in this case, the azaserine moiety, covalently binds to the enzyme, permanently inactivating it. nih.gov The removal of the inhibitor from the surrounding medium does not restore enzyme activity, a key characteristic that distinguishes it from reversible inhibition types. nih.gov
| Target System | Inhibition Type | Key Finding | Reference |
|---|---|---|---|
| Low-Kₘ Glutamine Transport (Rat Renal Membranes) | Non-competitive | Inhibits glutamine uptake without requiring preincubation. | nih.gov |
| γ-Glutamyl Transpeptidase (GGT) | Irreversible | Forms a covalent bond with the catalytic Thr391 residue. | nih.gov |
| Glutamine Fructose-6-Phosphate Amidotransferase (GFAT) | Irreversible / Strong Affinity | Computational docking shows a high binding energy, indicative of strong interaction and inactivation. | researchpublish.com |
While the azaserine component provides the core inhibitory mechanism, the cyclic peptide framework is crucial for modulating binding affinity and specificity. The conformational rigidity imposed by cyclization reduces the entropic penalty upon binding to the enzyme, which can lead to a significant increase in binding affinity. researchgate.net
The specific amino acid residues that constitute the peptide ring play a critical role in defining interactions with the enzyme surface outside of the active site. These interactions can guide the azaserine "warhead" into the catalytic pocket and provide additional points of contact, enhancing both the potency and selectivity of the inhibitor. nih.govnih.gov For instance, studies on other cyclic peptide inhibitors have shown that mutating specific residues can dramatically alter the inhibition constant (Kᵢ). nih.gov The size of the peptide ring, the sequence of amino acids, and the stereochemistry (e.g., the "cis" bond) all contribute to a unique three-dimensional structure that can be optimized to fit the target enzyme with high precision. nih.govbakerlab.org This principle allows for the engineering of highly specific inhibitors that can distinguish between closely related enzymes. nih.gov
| Structural Feature | Impact on Binding | Rationale | Reference |
|---|---|---|---|
| Cyclization | Increases binding affinity | Pre-organizes the peptide into a bioactive conformation, reducing the entropic cost of binding. | researchgate.net |
| Ring Amino Acid Residues | Enhances affinity and specificity | Side chains form specific hydrogen bonds, salt bridges, or hydrophobic interactions with the enzyme surface. | nih.gov |
| Conformational Rigidity/Flexibility | Modulates potency | An optimal balance is required; while rigidity is generally favored, some flexibility can allow for induced fit. | nih.gov |
| "cis" Amide Bond | Influences 3D structure | Introduces a specific kink or turn in the peptide backbone, defining the overall conformation and presentation of binding elements. | nih.gov |
Molecular Interactions with Deoxyribonucleic Acid (DNA) Macromolecules
While the primary target of the azaserine moiety is glutamine-utilizing enzymes, the peptide nature of the compound warrants an investigation into its potential to interact with other biological macromolecules, such as DNA.
Direct experimental or computational studies on the interaction between Azaserine cyclic peptide, cis, and DNA are not prominently available in the reviewed literature. However, computational docking is a powerful, state-of-the-art method used to predict and analyze such interactions. nih.gov This technique models the peptide and a DNA structure, systematically evaluating different binding orientations and conformations to identify energetically favorable complexes. nih.govnih.gov
The process involves generating a conformational ensemble for the cyclic peptide and then docking this ensemble onto the surface of a DNA duplex. nih.gov Scoring functions are used to estimate the binding affinity for various potential binding sites along the DNA, such as the minor or major grooves. nih.gov This predictive approach can highlight whether a stable peptide-DNA complex is likely to form and pinpoint specific DNA sequences or structural features that are preferentially targeted.
Based on the general principles of peptide-DNA and small molecule-DNA interactions, two primary modes of non-covalent binding are typically predicted: groove binding and intercalation. nih.govrsc.org
Intercalation: This mode involves the insertion of a planar, aromatic portion of a molecule between the base pairs of the DNA. rsc.org This insertion causes a local unwinding of the DNA helix and an increase in the distance between adjacent base pairs, leading to significant structural perturbation. nih.gov While some peptides can intercalate, this mode is more common for flat polycyclic aromatic systems. The transition from initial groove binding to intercalation is a known mechanism for some DNA-interactive drugs. rsc.org
Computational simulations for a hypothetical this compound would analyze its shape, planarity, and electrostatic potential to predict which of these modes, if any, would be preferred.
| Interaction Mode | Key Characteristics | Effect on DNA Structure | Reference |
|---|---|---|---|
| Minor Groove Binding | Molecule fits within the narrow groove. Involves hydrogen bonds, van der Waals forces, and electrostatic interactions. | Minimal distortion of the DNA helix. | nih.govnih.gov |
| Intercalation | Planar, aromatic system inserts between DNA base pairs. Driven by π-π stacking interactions. | Significant local distortion, unwinding, and lengthening of the DNA helix. | nih.govrsc.org |
Identification and Characterization of Other Potential Protein Targets and Interaction Modalities
Beyond its interaction with DNA, computational methods are crucial for identifying other potential protein targets for cyclic peptides like cis-Azaserine cyclic peptide. This broadens the understanding of its potential biological activities.
In silico screening involves the use of computational methods to search large databases of protein structures for potential binding partners of a given ligand. For a molecule like cis-Azaserine cyclic peptide, this process can help in identifying novel protein targets beyond those known for its linear counterpart.
Bioinformatics tools and databases play a pivotal role in this process. By analyzing the structural features of the peptide, such as its shape, charge distribution, and hydrogen bonding potential, algorithms can predict which proteins are likely to have complementary binding sites. Methods like reverse docking, where the peptide is screened against a library of protein binding sites, are commonly employed.
**Table 2: Common Bioinformatics Tools for Target
Application of Advanced Computational Methodologies and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Recognition and Binding Prediction
Molecular docking is a cornerstone computational method used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov For "Azaserine cyclic peptide, cis," this technique is instrumental in identifying potential protein targets and elucidating the structural basis of its binding affinity and selectivity. The inherent flexibility of cyclic peptides, even with a 'cis' constraint, necessitates advanced docking protocols. nih.gov
The selection of an appropriate docking algorithm is critical for obtaining meaningful results, especially for flexible macrocycles like cyclic peptides. A variety of docking programs are available, each employing different search algorithms and scoring functions. For cyclic peptides, algorithms that can efficiently sample the conformational space of the macrocycle are preferred. nih.gov Programs such as AutoDock, with specialized versions like AutoDock CrankPep (ADCP) for cyclic peptides, and Rosetta are often employed. nih.govdntb.gov.ua
Validation of the chosen algorithm is a crucial step. This is typically achieved by redocking a known ligand into its crystallographically determined binding site. A successful validation is generally marked by the algorithm's ability to reproduce the experimental binding mode with a low root-mean-square deviation (RMSD). For novel peptides like "this compound," where a co-crystal structure may not be available, validation might involve using a homologous protein-peptide complex. A recent comprehensive evaluation of ten docking programs on a large set of protein-cyclic peptide complexes provides a valuable reference for selecting the most suitable tool. nih.gov
Table 1: Comparison of Selected Molecular Docking Algorithms for Cyclic Peptides
| Docking Algorithm | Search Method | Key Features for Cyclic Peptides | Typical Application |
| AutoDock CrankPep (ADCP) | Monte Carlo Simulated Annealing | Explicitly handles the conformational flexibility of cyclic peptides. nih.gov | Predicting binding modes of flexible macrocycles. |
| Rosetta | Monte Carlo Minimization | Employs a physically realistic energy function and allows for full peptide flexibility. nih.gov | High-resolution modeling and scoring of peptide-protein interactions. |
| Glide | Hierarchical Search | Can be adapted for macrocycles, though primarily designed for small molecules. springernature.com | High-throughput virtual screening and lead optimization. |
| rDock | Genetic Algorithm | Shows high success rates in sampling binding conformations for cyclic peptides. nih.gov | Docking of diverse ligand types, including peptides. |
This table presents a selection of commonly used docking algorithms and their features relevant to cyclic peptide modeling. The choice of algorithm depends on the specific research question and available computational resources.
The scoring function is a mathematical model used by docking programs to estimate the binding affinity between a ligand and its target. The accuracy of this prediction is vital for ranking potential binders in virtual screening campaigns. Scoring functions can be broadly categorized into force-field-based, empirical, and knowledge-based. For cyclic peptides, which often form extensive interactions with their targets, a well-calibrated scoring function is essential. nih.gov
The performance of different scoring functions can vary significantly. For instance, Rosetta's scoring function has been noted for its high success rate in identifying the correct binding pose from a set of generated conformations. nih.gov The evaluation of scoring functions often involves correlating the predicted binding scores with experimentally determined binding affinities (e.g., Ki or IC50 values) for a set of known binders. This allows for the selection of a scoring function that is most predictive for the system under study.
Following the docking simulation, a detailed analysis of the predicted binding pose is conducted to identify the key intermolecular interactions that stabilize the ligand-target complex. These interactions are crucial for understanding the specificity and affinity of "this compound." The primary types of interactions analyzed include:
Hydrogen Bonds: These are critical for the specificity of binding. The analysis identifies the donor and acceptor atoms and the geometry of the hydrogen bonds formed between the peptide and the protein.
Hydrophobic Contacts: The burial of nonpolar surface area upon binding is a major driving force for complex formation. The analysis identifies hydrophobic residues on both the peptide and the protein that are in close contact.
Electrostatic Interactions: These include salt bridges between charged residues, which can contribute significantly to binding affinity.
Tools like LigPlot+ or the visualization modules within docking software suites are used to generate 2D and 3D representations of these interactions, providing a clear picture of the binding mode.
Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the complex's behavior over time in a simulated physiological environment. nih.govresearchgate.net This is particularly important for flexible molecules like cyclic peptides, as it provides insights into their conformational dynamics and the stability of their interactions. nih.govnih.gov
Upon binding, both the "this compound" and its target protein can undergo conformational changes, a phenomenon known as "induced fit." MD simulations can capture these changes by solving Newton's equations of motion for the atoms in the system. nih.gov The simulation starts with the docked complex and tracks the trajectory of all atoms over a period of nanoseconds to microseconds.
Analysis of the simulation trajectory can reveal how the peptide adapts its conformation to fit optimally into the binding site and how the protein structure might adjust to accommodate the ligand. This dynamic interplay is often crucial for the biological function of the complex.
A key application of MD simulations is to assess the stability of the predicted ligand-protein complex. A stable complex will show minimal deviation from the initial binding pose over the course of the simulation. This is often quantified by calculating the RMSD of the ligand and the protein backbone relative to their starting structures. A low and stable RMSD value suggests a stable binding mode. frontiersin.org
Furthermore, MD simulations can be used to estimate the ligand's residence time in the active site, which is the average time the ligand remains bound to its target. A longer residence time is often correlated with a more durable therapeutic effect. Advanced MD techniques, such as accelerated MD or metadynamics, can be used to enhance the sampling of unbinding events and provide more accurate estimates of residence time. The stability of the complex can also be evaluated by calculating the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). frontiersin.org
Table 2: Representative Data from a Hypothetical MD Simulation of Azaserine (B1665924) Cyclic Peptide, cis Bound to a Target Protein
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Interface Hydrogen Bonds |
| 0 | 0.00 | 0.00 | 5 |
| 10 | 1.25 | 1.10 | 4 |
| 20 | 1.30 | 1.15 | 5 |
| 30 | 1.45 | 1.20 | 4 |
| 40 | 1.38 | 1.18 | 6 |
| 50 | 1.42 | 1.22 | 5 |
This table presents hypothetical data to illustrate the type of information obtained from an MD simulation. The low and stable RMSD values and the consistent number of hydrogen bonds would suggest a stable binding complex.
Implementation of Free Energy Perturbation and Umbrella Sampling Techniques for Binding Thermodynamics
The thermodynamic profile of a cyclic peptide's interaction with its biological receptor is fundamental to understanding its potency and guiding its optimization. Free Energy Perturbation (FEP) and Umbrella Sampling (US) are two powerful molecular dynamics (MD)-based techniques used to compute the binding free energy, which quantifies the strength of this interaction. nih.govnih.gov
Free Energy Perturbation (FEP)
FEP is a physics-based method used to calculate the relative binding free energy (ΔΔG) between two closely related ligands. nih.gov The technique involves creating a thermodynamic cycle that connects the binding of two different peptides (e.g., a parent peptide and a mutated or modified version) to a receptor. The method simulates the non-physical, or "alchemical," transformation of one peptide into another, both in the solvated, unbound state and when bound to the receptor. acs.org The difference in the free energy of these two transformations yields the relative binding free energy.
Modern FEP implementations, such as FEP+, have become widely used in structure-based drug design for their high accuracy in predicting the binding potencies of congeneric ligands. nih.gov For cyclic peptides, which can be large and flexible, FEP calculations can be challenging due to the need for extensive conformational sampling. nih.gov Insufficient sampling can lead to poor convergence and unreliable results. To address this, protocols may involve restrained calculations or be complemented with enhanced sampling methods for the free ligand to ensure the conformational space is adequately explored. nih.gov
Illustrative FEP Results for a Generic Cyclic Peptide Modification:
The table below illustrates typical data obtained from an FEP calculation, comparing a parent cyclic peptide ("Parent-CP") to a variant with a single amino acid substitution ("Variant-CP"). The calculated ΔΔG predicts how the modification impacts binding affinity.
| Perturbation | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) | Interpretation |
| Parent-CP → Variant-CP | -1.5 ± 0.4 | -1.2 | The modification is predicted to be favorable, increasing binding affinity. |
This table is for illustrative purposes only.
Umbrella Sampling (US)
Unlike FEP, which calculates relative affinities, umbrella sampling is often used to map the entire binding or unbinding pathway and calculate the absolute binding free energy (ΔG). nih.govacs.org The method involves running a series of constrained or restrained MD simulations along a predefined reaction coordinate, typically the distance between the centers of mass of the peptide and the receptor's binding site.
In each simulation window, a biasing potential (the "umbrella") holds the system within a specific region of the reaction coordinate, allowing for adequate sampling even in high-energy regions. osu.edu The data from all windows are then combined using statistical methods like the Weighted Histogram Analysis Method (WHAM) to construct a continuous energy profile known as the Potential of Mean Force (PMF). The depth of the PMF well corresponds to the binding free energy. acs.org For complex systems like cyclic peptides, replica-exchange umbrella sampling (REUS) can be employed to improve the convergence of the free-energy profiles. nih.gov
Integration of Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
While classical molecular mechanics (MM) force fields are efficient for large-scale conformational sampling, they cannot describe phenomena involving changes in electronic structure, such as bond formation/breaking, charge transfer, or electronic polarization. Quantum mechanical (QM) methods are essential for this level of detail. researchgate.net
Density Functional Theory (DFT) Approaches for Elucidating Electronic Properties
Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. nih.govnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying the electronic properties of molecules like cyclic peptides.
In the context of a molecule such as an azaserine-containing cyclic peptide, DFT can be used to:
Determine Accurate Geometries: Optimize the three-dimensional structure of the peptide, providing precise bond lengths and angles.
Calculate Electronic Properties: Compute properties like molecular electrostatic potential (ESP), which reveals regions of positive and negative charge that are crucial for intermolecular interactions.
Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and its ability to participate in charge-transfer interactions.
Simulate Spectroscopic Properties: Predict vibrational frequencies (IR spectra) or NMR chemical shifts, which can be compared with experimental data to validate the computed structure.
Illustrative DFT-Calculated Properties for a Generic Cyclic Peptide:
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 5.8 Debye | Quantifies the overall polarity of the molecule. |
This table is for illustrative purposes only.
Hybrid QM/MM Methods for Accurate Descriptions of Large Biological Systems
Studying a cyclic peptide bound to its receptor protein is computationally prohibitive for pure QM methods due to the system's large size. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods solve this problem by partitioning the system. researchgate.netacs.org
The chemically active region, such as the cyclic peptide and key residues in the receptor's binding pocket, is treated with a high-accuracy QM method (e.g., DFT). The rest of the protein and the surrounding solvent are treated with a computationally cheaper MM force field. cp2k.org This approach allows for an accurate description of the electronic events in the binding site while efficiently accounting for the influence of the broader protein environment. researchgate.net QM/MM simulations are particularly crucial for studying enzymatic reactions or binding events that involve significant electronic polarization or charge transfer between the ligand and the receptor. cp2k.org
Homology Modeling and Protein Structure Prediction for Uncharacterized Biological Receptors
The application of structure-based computational methods like FEP or QM/MM requires a three-dimensional model of the biological target. However, experimental structures from X-ray crystallography or NMR are not always available for peptide receptors. pepdd.comnih.gov
Homology Modeling
When an experimental structure is lacking, homology modeling (or comparative modeling) can be used to build a reliable 3D model of the target protein. wikipedia.org This technique relies on the principle that proteins with similar amino acid sequences adopt similar structures. nih.gov The process involves:
Template Identification: Searching a database like the Protein Data Bank (PDB) for experimentally solved structures of proteins (templates) that are evolutionarily related to the target receptor.
Sequence Alignment: Aligning the amino acid sequence of the target receptor with the template sequence(s).
Model Building: Constructing the 3D model of the target by copying the coordinates of the aligned residues from the template structure.
Loop Modeling & Refinement: Building the structures for regions with insertions or deletions (loops) and refining the entire model to resolve steric clashes and optimize its geometry.
The quality of a homology model is highly dependent on the sequence identity between the target and the template. A sequence identity above 50% can yield a model accurate enough for applications like drug design. nih.govnumberanalytics.com These models can then be used to study peptide-receptor interactions, identify binding sites, and perform docking simulations. pepdd.com
Synthetic Strategies and Structural Modification for Academic Research Probes
Established Peptide Synthesis Methodologies for Azaserine (B1665924) Cyclic Peptide, cis
The construction of the cyclic backbone of azaserine cyclic peptide, cis, relies on a combination of established and adapted peptide synthesis techniques. Both solid-phase and solution-phase approaches are utilized, each with distinct advantages and challenges, followed by a crucial macrocyclization step to form the final ring structure.
Adaptations of Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and its adaptation is central to the synthesis of linear precursors of azaserine cyclic peptides. nih.gov In a typical SPPS workflow, the C-terminal amino acid is anchored to a solid support, such as a resin, and subsequent amino acids are added in a stepwise manner. youtube.com The use of protecting groups for the amino acid side chains and the α-amino group is essential to prevent unwanted side reactions. youtube.com
For the synthesis of a precursor to an azaserine-containing peptide, a key consideration is the stability of the diazo group of azaserine under the repeated cycles of deprotection and coupling inherent to SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed, where the base-labile Fmoc group protects the α-amino group. nih.gov The linear peptide is assembled on the resin, and upon completion, it is cleaved from the solid support. nih.gov This cleavage is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to protect sensitive residues. nih.gov
A significant advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can be easily washed away from the resin-bound peptide. This simplifies the purification process at each step of the synthesis. youtube.com
| Step | Description | Common Reagents |
|---|---|---|
| Resin Swelling | The solid support is swollen in a suitable solvent to allow for efficient reagent diffusion. | Dimethylformamide (DMF), Dichloromethane (DCM) |
| Deprotection | Removal of the temporary protecting group from the N-terminal amino acid. | 20% Piperidine in DMF (for Fmoc group) |
| Coupling | Activation of the incoming amino acid's carboxyl group and its reaction with the deprotected N-terminus of the resin-bound peptide. | HBTU, HATU, DIC/Oxyma |
| Washing | Removal of excess reagents and byproducts. | DMF, DCM |
| Cleavage | Release of the synthesized peptide from the solid support. | Trifluoroacetic acid (TFA) with scavengers |
Development of Solution-Phase Synthesis Approaches for Specialized Constructs
While SPPS is highly efficient for linear peptide synthesis, solution-phase synthesis offers advantages for the preparation of specialized or complex peptide segments that may be difficult to assemble on a solid support. youtube.com In solution-phase synthesis, all reactants are dissolved in a suitable solvent. youtube.com This approach allows for the purification and characterization of intermediates at each step, which can be crucial for optimizing reaction conditions and ensuring the purity of the final product.
For the synthesis of azaserine-containing peptides, a fragment condensation strategy in solution can be employed. This involves the synthesis of smaller peptide fragments, which are then coupled together to form the full-length linear precursor. This can help to minimize the number of synthetic steps that the sensitive azaserine residue is subjected to.
Investigation of Efficient Macrocyclization Techniques for Ring Formation
The final and often most challenging step in the synthesis of a cyclic peptide is the macrocyclization, or ring-closing, reaction. This intramolecular reaction forms a peptide bond between the N- and C-termini of the linear precursor. nih.gov A key challenge is to favor the intramolecular cyclization over intermolecular polymerization, which can be achieved by working at high dilution. nih.gov
Several cyclization strategies are available, with the choice depending on the peptide sequence and the desired point of cyclization. nih.govnih.gov Common methods include:
Amide Bond Formation: This is the most common method, where a peptide bond is formed between the terminal amino and carboxyl groups. nih.gov Coupling reagents such as DPPA (diphenylphosphoryl azide), HBTU, or HATU are often used to activate the carboxylic acid. nih.gov
Native Chemical Ligation (NCL): This chemoselective reaction involves the coupling of a C-terminal thioester with an N-terminal cysteine residue to form a native peptide bond. frontiersin.org While powerful, it requires the presence of a cysteine at the ligation site.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction that can be used for macrocyclization. This requires the linear peptide to be functionalized with terminal azide (B81097) and alkyne groups.
The efficiency of macrocyclization is highly dependent on the sequence of the linear peptide, as its conformational preferences can either favor or hinder the close proximity of the reactive termini. thieme-connect.de
Rational Design and Chemical Synthesis of Azaserine Cyclic Peptide Analogs
The rational design and synthesis of analogs of this compound, are crucial for developing research probes with improved properties, such as enhanced bioactivity, stability, and selectivity.
Principles of Rational Design for Modulating Peptide Bioactivity
Rational design of peptide analogs involves making specific structural modifications based on an understanding of the target's structure and the peptide's mode of interaction. nih.govnih.gov The goal is to optimize properties like binding affinity, selectivity, and metabolic stability. nih.gov Key principles include:
Conformational Constraint: The cyclic nature of the peptide already provides significant conformational constraint. nih.gov Further rigidification through the introduction of specific structural elements can pre-organize the peptide into its bioactive conformation, leading to higher affinity.
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the peptide and evaluating the effect on its activity provides valuable information about which residues are critical for binding and which can be altered to improve other properties. researchgate.net
Computational Modeling: Molecular dynamics simulations and docking studies can provide insights into the peptide's conformation and its interaction with its target, guiding the design of new analogs. mdpi.com
Strategic Incorporation of Non-Natural Amino Acids to Enhance Properties
The incorporation of non-natural amino acids is a powerful strategy to enhance the properties of peptide-based probes. nih.gov These amino acids can introduce novel functionalities and structural features not found in the 20 proteinogenic amino acids.
Benefits of incorporating non-natural amino acids include:
Increased Proteolytic Stability: Peptides are often susceptible to degradation by proteases. Introducing non-natural amino acids, such as D-amino acids or N-methylated amino acids, can disrupt the recognition sites for these enzymes, thereby increasing the peptide's half-life. nih.gov
Enhanced Binding Affinity and Selectivity: Non-natural amino acids can introduce new side chains that can form additional favorable interactions with the target, leading to improved affinity and selectivity.
Conformational Control: Certain non-natural amino acids can act as turn-inducers or breakers, allowing for precise control over the peptide's three-dimensional structure. researchgate.net For instance, incorporating proline or its analogs can induce specific turns in the peptide backbone. researchgate.net
The synthesis of peptides containing non-natural amino acids can be achieved using the same SPPS or solution-phase methods, provided that the appropriately protected non-natural amino acid building blocks are available. rsc.org
| Non-Natural Amino Acid | Potential Effect | Example Application |
|---|---|---|
| D-Amino Acids | Increased resistance to proteolysis. | Enhancing the in vivo stability of a therapeutic peptide. |
| N-Methylated Amino Acids | Increased proteolytic stability and membrane permeability. | Improving the oral bioavailability of a peptide drug. |
| β-Amino Acids | Formation of unique secondary structures (e.g., helices, sheets). | Creating peptidomimetics with novel folding patterns. |
| Fluorinated Amino Acids | Modulation of electronic properties and binding interactions. | Enhancing protein-protein interaction inhibition. |
Information regarding the specific chemical compound "this compound" is not available in the public domain, preventing the generation of a detailed scientific article as requested.
Extensive searches of scientific literature and chemical databases have not yielded any specific information on the synthesis, structural modification, or structure-activity relationships of a compound identified as "this compound." The existing research primarily focuses on the biosynthesis of the linear natural product azaserine and its role as a glutamine antagonist. While the principles of peptide cyclization, isosteric replacement, and structure-activity relationship (SAR) studies are well-established in medicinal chemistry, their specific application to a cyclic peptide containing azaserine, particularly the "cis" isomer, is not documented in available resources.
Therefore, the detailed article outline provided in the user request, including sections on synthetic strategies, isosteric and bioisosteric replacements, and systematic SAR elucidation for "this compound," cannot be fulfilled with scientifically accurate and verifiable information. The creation of such an article would require speculative content that does not adhere to the required standards of factual accuracy and reliance on diverse, citable sources.
General information on related topics that were found during the search includes:
Azaserine Biosynthesis: Research has elucidated the biosynthetic gene cluster and enzymatic pathway for azaserine production in Streptomyces species. This involves nonribosomal peptide synthetase (NRPS) machinery that synthesizes an O-(2-hydrazineylideneacetyl)serine intermediate, which is subsequently oxidized to form azaserine.
Peptide Modification and SAR: The scientific literature contains a vast body of knowledge on general strategies for peptide and peptidomimetic drug design. This includes methods for cyclization to enhance stability and conformational rigidity, the use of isosteric and bioisosteric replacements to improve pharmacokinetic and pharmacodynamic properties, and the systematic exploration of structure-activity relationships to optimize target affinity and selectivity.
However, the absence of any specific data or studies on "this compound" makes it impossible to construct the requested in-depth article.
Cellular and Subcellular Biological Investigations Focus on Non Clinical Mechanisms
Impact on Core Cellular Metabolism Pathways (e.g., Glutamine and Nucleotide Metabolism)
As a glutamine antagonist, Azaserine (B1665924) profoundly disrupts cellular metabolism, particularly pathways central to cell growth and proliferation. nih.gov Its ability to block glutamine-dependent enzymes has far-reaching consequences on the synthesis of essential macromolecules. nih.gov
Azaserine is a potent inhibitor of the de novo purine (B94841) biosynthesis pathway. aacrjournals.org This pathway is essential for producing the building blocks of DNA and RNA. Azaserine specifically targets and inhibits phosphoribosylformylglycinamidine synthetase, a key enzyme in this process. nih.govcaymanchem.com This inhibition leads to the accumulation of formylglycinamide ribonucleotide (FGAR), an intermediate in the purine synthesis pathway. nih.govchegg.com The disruption of purine synthesis is a primary contributor to the cytotoxic effects of Azaserine, particularly in rapidly dividing cells that have a high demand for nucleotides. ontosight.ai
One of the key enzymes inhibited by Azaserine is γ-glutamyltransferase (GGT). wikipedia.orgnih.gov GGT is involved in the metabolism of glutathione (B108866), a critical antioxidant, and in the transport of amino acids across the cell membrane. researchpublish.comnih.gov The irreversible inhibition of GGT by Azaserine can lead to a depletion of intracellular glutathione, rendering cells more susceptible to oxidative stress. researchpublish.comnih.gov Furthermore, Azaserine inhibits the hexosamine biosynthetic pathway, which utilizes glutamine to produce UDP-N-acetylglucosamine, a precursor for glycoprotein (B1211001) synthesis. wikipedia.orgcaymanchem.com
| Enzyme/Pathway Targeted by Azaserine | Metabolic Consequence | References |
| Phosphoribosylformylglycinamidine synthetase | Inhibition of de novo purine biosynthesis, accumulation of FGAR. | nih.govcaymanchem.comchegg.com |
| γ-glutamyltransferase (GGT) | Disruption of glutathione metabolism and amino acid transport, increased oxidative stress. | wikipedia.orgresearchpublish.comnih.gov |
| Glutamine-fructose-6-phosphate amidotransferase (GFAT) | Inhibition of the hexosamine biosynthetic pathway, affecting glycoprotein synthesis. | researchpublish.comnih.govcaymanchem.com |
| Glutamine amidotransferases (general) | Broad disruption of amino acid metabolism and nitrogen balance. | wikipedia.orgnih.gov |
Modulation of Key Cellular Processes and Signal Transduction Pathways
The metabolic disruptions caused by Azaserine trigger a cascade of events that modulate fundamental cellular processes, including cell survival and proliferation.
Azaserine has been shown to be a cell cycle-specific drug, primarily affecting the G1 phase of the cell cycle by inhibiting purine and pyrimidine (B1678525) formation. researchpublish.com The depletion of nucleotides necessary for DNA replication can lead to cell cycle arrest, preventing cells from progressing into the S phase. nih.gov
Furthermore, the metabolic stress and DNA damage induced by Azaserine can trigger apoptosis, or programmed cell death. nih.gov The accumulation of reactive oxygen species (ROS) due to the inhibition of GGT and subsequent glutathione depletion is a significant factor in Azaserine-induced apoptosis. nih.gov This increase in ROS can lead to oxidative damage to lipids, proteins, and DNA. researchpublish.com Studies have shown that Azaserine treatment leads to an increase in DNA double-strand breaks, a hallmark of apoptosis. nih.gov The induction of apoptosis is a key mechanism by which Azaserine exerts its anti-proliferative effects in cancer cell models. frontiersin.org
The influence of Azaserine on amino acid and nucleotide metabolism has direct and indirect effects on protein synthesis and modification. The disruption of amino acid pools can limit the availability of essential building blocks for protein translation.
More specifically, the inhibition of the hexosamine biosynthetic pathway by Azaserine reduces the availability of UDP-N-acetylglucosamine. caymanchem.com This molecule is a crucial substrate for O-linked N-acetylglucosaminylation (O-GlcNAcylation), a post-translational modification that regulates the function of numerous nuclear and cytoplasmic proteins. researchpublish.com By interfering with this process, Azaserine can alter the activity and stability of a wide range of proteins, impacting various signaling pathways and cellular functions.
Mechanistic Studies in Defined Cellular Systems
In defined cellular systems, such as in vitro cancer cell lines, the mechanisms of Azaserine have been further elucidated. In mouse L1210 leukemia cells, Azaserine was shown to inhibit N-formylglycineamide ribonucleotide (FGAM) synthetase and glucosamine-6-phosphate isomerase. nih.gov This study also observed a significant accumulation of FGAR and its di- and triphosphate derivatives, which could further interfere with nucleic acid biosynthesis. nih.gov
Gene Expression Profiling and Transcriptomic Analysis in Response to Compound Exposure
Currently, there are no specific gene expression or transcriptomic studies available in the public domain for "Azaserine cyclic peptide, cis".
In general, studying the gene expression profile following exposure to a cyclic peptide would involve treating cells in culture with the compound and then isolating the messenger RNA (mRNA). This mRNA would then be sequenced using techniques like RNA-sequencing (RNA-Seq) to understand which genes are up-regulated or down-regulated. This type of analysis can provide insights into the cellular pathways that are affected by the compound. For instance, if a cyclic peptide were to inhibit a particular enzyme, the cell might respond by increasing the transcription of the gene encoding that enzyme in a compensatory mechanism.
Proteomic and Metabolomic Analysis of Affected Cellular Components
There are no specific proteomic or metabolomic analyses for "this compound" reported in the scientific literature.
Proteomic studies would typically use mass spectrometry to identify and quantify the abundance of proteins in cells before and after exposure to the compound. nih.gov This could reveal changes in the levels of proteins involved in specific signaling pathways or cellular structures. For example, a study on a different cyclic peptide that inhibits the p110α/RAS interaction showed a dose-dependent effect on the phosphorylation levels of AKT, a key downstream effector, which was confirmed by analyzing protein levels. nih.gov
Metabolomic analysis, on the other hand, would focus on the small molecule metabolites within the cell. nih.gov This can provide a snapshot of the metabolic state of the cell and how it is altered by the compound. For cyclic peptides, a key area of metabolic analysis is understanding their stability and breakdown products within the cell. nih.gov
Studies on Cellular Uptake, Localization, and Subcellular Distribution
While there are no studies specifically detailing the cellular uptake of "this compound", research on other cyclic peptides provides a framework for how such investigations would be conducted.
The ability of cyclic peptides to penetrate cells is a critical area of research, as many are being developed as potential therapeutics that need to reach intracellular targets. nih.govnih.gov The cellular uptake of cyclic peptides can occur through various mechanisms, including passive diffusion across the cell membrane for more hydrophobic peptides, or through endocytosis for charged peptides. nih.gov The specific mechanism often depends on the amino acid composition, charge, and conformation of the peptide. nih.govnih.gov
To study cellular uptake, peptides are often labeled with a fluorescent dye. mdpi.comresearchgate.netauhs.edu The cells are then incubated with the labeled peptide, and techniques like fluorescence microscopy and flow cytometry are used to visualize and quantify the amount of peptide that has entered the cells. mdpi.com Fluorescence microscopy can also provide information on the subcellular localization of the peptide, for example, by co-localizing it with markers for specific organelles like lysosomes. mdpi.com
The conformation of the peptide, including the presence of cis or trans peptide bonds, can significantly influence its properties and interactions with the cell membrane. nih.govnih.govresearchgate.net Nα-methylation, for instance, can increase the probability of cis peptide bonds and alter the peptide's conformation, which may affect its ability to enter cells. nih.gov
Prospective Research Directions and Fundamental Scientific Applications
Development of More Sophisticated Computational Models for Predictive Biology
The integration of an unnatural amino acid like azaserine (B1665924) into a cyclic peptide, particularly with a constrained cis-conformation, poses a significant challenge for current computational modeling and structural prediction algorithms. Future research will necessitate the development of more sophisticated models to accurately forecast the three-dimensional structure and dynamic behavior of such complex peptides.
Advanced computational models, such as HighFold2 and HighFold3, are beginning to address the challenge of predicting the structures of cyclic peptides containing unnatural amino acids. nih.govsciencecast.org These models, built upon frameworks like AlphaFold, are being extended to handle non-canonical residues and cyclization constraints. nih.gov For a molecule like "Azaserine cyclic peptide, cis," these models would need to be further refined to account for the unique electronic and steric properties of the diazoacetyl group. High-temperature molecular dynamics (high-T MD) simulations combined with residue-specific force fields (RSFF) have also shown promise in accurately predicting the conformations of cyclic peptides, including those with challenging cis-prolyl bonds, and could be adapted for this purpose. nih.gov
Systematic Exploration of Novel Molecular Targets beyond Established Pathways
Azaserine is well-established as a glutamine antagonist, primarily inhibiting enzymes involved in purine (B94841) biosynthesis. nih.gov However, by incorporating azaserine into a conformationally constrained cyclic peptide, its specificity and range of molecular targets could be significantly altered. The cyclic scaffold can present the azaserine warhead in a unique orientation, potentially enabling interactions with entirely new classes of proteins.
Future research should focus on the systematic exploration of novel molecular targets for "this compound." This can be achieved through a combination of proteomic and chemoproteomic approaches. Techniques such as affinity-based protein profiling, using a tagged version of the cyclic peptide, could identify direct binding partners in complex biological systems. This approach has been successfully used to identify targets for other bioactive compounds.
Furthermore, given that cyclic peptides are increasingly being developed to modulate "difficult" targets like protein-protein interactions, an azaserine cyclic peptide could be designed to interfere with protein complexes that are dependent on glutamine metabolism or that have binding pockets amenable to the unique shape of the cyclic peptide. nih.govresearchgate.netspringernature.com The epidermal growth factor receptor (EGFR) and its mutant form EGFRvIII are examples of targets for which novel cyclic peptides have been successfully developed for targeted drug delivery. nih.gov
Application as a Chemical Probe for Dissecting Complex Biological Systems
The inherent reactivity of the azaserine moiety, coupled with the specificity that can be conferred by a cyclic peptide scaffold, makes "this compound" an excellent candidate for a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and this particular peptide could be used to dissect the roles of specific glutamine-dependent enzymes in health and disease.
By virtue of its diazo group, azaserine can act as a precursor for in-situ carbene generation, a highly reactive species that can form covalent bonds with nearby molecules. nih.gov A cyclic peptide designed to target a specific protein could deliver the azaserine moiety to the protein's active site or a specific surface region. Subsequent activation, for example by light, could lead to covalent labeling of the target protein, allowing for its identification and characterization. This strategy has been employed with other photoreactive inhibitors to map the microenvironment of enzyme active sites. rsc.org
Moreover, fluorinated versions of cyclic diamines have been used as NMR probes to study the structure and dynamics of RNA. researchgate.net A similarly modified "this compound" could be developed to probe the structure and function of specific protein or nucleic acid targets in living cells.
Potential for Guiding Rational Design in the Discovery of New Bioactive Peptides
The exploration of "this compound" can provide valuable structure-activity relationship (SAR) data that will guide the rational design of a new generation of bioactive peptides. Understanding how the cis-conformation and the presence of the azaserine residue influence binding affinity, selectivity, and cell permeability is crucial for designing improved therapeutic agents. nih.gov
The principles of rational design involve the iterative process of designing, synthesizing, and testing new molecules based on a known template. nih.gov By systematically modifying the peptide backbone, the amino acid sequence, and the nature of the cyclization, researchers can optimize the properties of the lead compound. For instance, the incorporation of non-proteinogenic amino acids is a common strategy to enhance the proteolytic stability of peptides. mdpi.com
The knowledge gained from studying a specific "this compound" can be extrapolated to design other cyclic peptides with different reactive functionalities or targeting moieties. This will contribute to the broader field of peptide drug discovery, which is increasingly focused on developing cyclic peptides due to their favorable properties, such as high binding affinity, target selectivity, and low toxicity. nih.govresearchgate.netmdpi.com The ultimate goal is to create a diverse library of cyclic peptides with tailored properties for a wide range of therapeutic applications, from oncology to infectious diseases. researchgate.net
Q & A
Q. What statistical approaches are recommended for dose-response studies of azaserine in cancer models?
- Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response curves in GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For heterogeneous responses (e.g., DLBCL cell lines), cluster analysis identifies resistant vs. sensitive subgroups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
